rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans
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Overview
Description
rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans: is a chiral diamine compound with significant applications in various fields of chemistry and industry. The compound is characterized by its trans configuration, which means that the substituents on the cyclohexane ring are on opposite sides. This configuration can influence the compound’s reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the necessary amine groups.
Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures to ensure the desired trans configuration. Catalysts such as palladium or platinum may be used to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitro or nitroso groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Material Science: It finds applications in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s trans configuration allows it to fit into specific binding sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, cis: This compound has a cis configuration, which can result in different reactivity and interactions.
rac-(1R,2R)-N1,N1,N2-trimethylcyclopentane-1,2-diamine, trans: A similar compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness: The trans configuration of rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans provides it with unique steric and electronic properties, making it particularly effective in certain catalytic and synthetic applications. Its ability to form stable complexes with metals and other molecules further enhances its utility in various fields.
Properties
CAS No. |
67198-26-9 |
---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
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